Product packaging for 4-(benzyloxy)-N-methylbenzamide(Cat. No.:)

4-(benzyloxy)-N-methylbenzamide

Cat. No.: B4411391
M. Wt: 241.28 g/mol
InChI Key: HBWLVNYQQWHTON-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-methylbenzamide (CAS 84403-51-0) is a high-purity organic compound supplied as a yellow to white solid with a melting point of 99-101 °C . This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research, particularly in the development of more complex molecules via solid-phase synthesis methodologies . Its molecular formula is C15H15NO2 and it has a molecular weight of 241.29 g/mol . The compound is characterized by a benzyloxy group attached to a benzamide core, which is N-substituted with a methyl group. Researchers are advised to handle this material with appropriate precautions. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and can cause respiratory irritation . Recommended safety measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B4411391 4-(benzyloxy)-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16-15(17)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLVNYQQWHTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Benzyloxy N Methylbenzamide

Electrophilic Aromatic Substitution Reactions of 4-(benzyloxy)-N-methylbenzamide

The benzene (B151609) ring of the this compound molecule is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is largely governed by the directing effects of the substituents on the aromatic ring. The benzyloxy group (-OCH₂C₆H₅) is an ortho, para-directing activator due to the electron-donating resonance effect of the ether oxygen. Conversely, the N-methylcarbamoyl group (-CONHCH₃) is a meta-directing deactivator because of the electron-withdrawing nature of the carbonyl group.

Given these opposing effects, electrophilic attack is most likely to occur on the benzene ring of the benzyloxy moiety, which is activated. However, substitution on the benzamide (B126) ring can also occur, primarily at the positions meta to the amide group.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For activated rings like the one in the benzyloxy group, milder conditions may be sufficient. masterorganicchemistry.com

Halogenation: The incorporation of halogen atoms (Cl, Br, I) can be accomplished using various reagents. For instance, bromination can be carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. youtube.com Chlorination can be similarly effected with chlorine (Cl₂) and a catalyst such as AlCl₃. youtube.com Iodination is often performed with iodine in the presence of an oxidizing agent. google.com Research on the halogenation of N-aryl amides has shown that regioselectivity can be a challenge, often yielding mixtures of ortho and para isomers. nih.gov

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com This reaction is reversible, a feature that can be exploited in synthetic strategies. google.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. Friedel-Crafts alkylation introduces an alkyl group, while acylation introduces an acyl group. These reactions are catalyzed by Lewis acids.

The regioselectivity of these reactions on the benzyloxy ring of this compound is expected to favor the para position due to steric hindrance at the ortho positions from the bulky substituent.

Table 1: Electrophilic Aromatic Substitution Reactions and Expected Products
ReactionReagentsExpected Major Product(s) on the Benzyloxy Ring
NitrationHNO₃, H₂SO₄4-(4-nitrobenzyloxy)-N-methylbenzamide
BrominationBr₂, FeBr₃4-(4-bromobenzyloxy)-N-methylbenzamide
ChlorinationCl₂, AlCl₃4-(4-chlorobenzyloxy)-N-methylbenzamide
SulfonationSO₃, H₂SO₄4-((4-sulfobenzyl)oxy)-N-methylbenzamide

Reactions Involving the Amide Functional Group of this compound

The amide functional group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. Acid-catalyzed hydrolysis of this compound would yield 4-(benzyloxy)benzoic acid and methylammonium (B1206745) chloride. libretexts.org Basic hydrolysis, typically carried out with a strong base like sodium hydroxide, would produce the sodium salt of 4-(benzyloxy)benzoic acid and methylamine. libretexts.orgyoutube.com Studies on the hydrolysis of N-methylbenzamide have provided insights into the kinetics and mechanisms of these transformations. rsc.orgacs.org

Reduction: The amide group can be reduced to an amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for this purpose, which would convert this compound to 4-(benzyloxy)-N-methylbenzylamine. masterorganicchemistry.comstackexchange.com The reaction proceeds via a complex aluminum-hydride intermediate. stackexchange.comstackexchange.com It is important to note that LiAlH₄ can also potentially reduce other functional groups if present in the molecule. researchgate.netnih.gov

Benzoylation: The reaction of methanamine with benzoyl chloride results in the formation of N-methylbenzamide, a reaction known as benzoylation. doubtnut.comncert.nic.in This highlights the fundamental reactivity of the amine and acyl chloride precursors to form the amide bond.

Table 2: Reactions of the Amide Group
ReactionReagents/ConditionsProduct(s)
Acidic HydrolysisH₃O⁺, heat4-(benzyloxy)benzoic acid and methylammonium salt
Basic Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺4-(benzyloxy)benzoic acid and methylamine
Reduction1. LiAlH₄, ether; 2. H₂O4-(benzyloxy)-N-methylbenzylamine

Modifications at the Benzyloxy Moiety of this compound

The benzyloxy group serves as a versatile handle for further functionalization, with the benzyl (B1604629) ether linkage being particularly amenable to cleavage.

Hydrogenolysis: A common method for cleaving benzyl ethers is through catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst on a carbon support (Pd/C). youtube.comyoutube.com This process would convert this compound into 4-hydroxy-N-methylbenzamide and toluene. youtube.comyoutube.com This deprotection strategy is widely used in organic synthesis due to its mild conditions and high efficiency. organic-chemistry.orgatlanchimpharma.com

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose, often under photochemical conditions. organic-chemistry.org

The ability to remove the benzyl group is synthetically valuable, as it unmasks a phenolic hydroxyl group that can then participate in a variety of other reactions, such as etherification, esterification, or as a nucleophile in other coupling reactions.

Table 3: Modifications of the Benzyloxy Moiety
ReactionReagents/ConditionsProduct
Catalytic HydrogenolysisH₂, Pd/C, solvent (e.g., EtOH, THF)4-hydroxy-N-methylbenzamide
Oxidative CleavageDDQ, MeCN, hv4-hydroxy-N-methylbenzamide

Heterocyclic Annulation and Cyclization Reactions involving this compound

The structure of this compound can serve as a scaffold for the construction of various heterocyclic ring systems. Benzamide derivatives are known precursors for the synthesis of fused heterocycles. google.comnih.gov For example, derivatives of benzamide can be used to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] youtube.comnih.govCurrent time information in Bangalore, IN.triazines. nih.govacs.org

One potential pathway for cyclization could involve the introduction of a reactive functional group ortho to either the amide or the benzyloxy group, followed by an intramolecular reaction. For instance, if a nitro group were introduced and subsequently reduced to an amine, this could facilitate a cyclization reaction with the amide functionality or a derivative thereof to form a benzimidazole (B57391) or related heterocyclic system. rsc.org The synthesis of various heterocyclic compounds from benzamide precursors often involves multi-step sequences that build upon the core benzamide structure. nih.gov

Stereoselective Transformations and Chiral Derivatives of this compound

While this compound itself is achiral, it can be a precursor to chiral molecules. The introduction of a chiral center can be achieved through various synthetic strategies.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to introduce stereocenters in a controlled manner. For example, asymmetric reduction of a ketone precursor to this compound could yield a chiral alcohol.

Chiral Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution. wikipedia.org This often involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation based on differences in solubility and subsequent removal of the resolving agent. wikipedia.orggoogle.com Chiral chromatography is another powerful technique for separating enantiomers. wikipedia.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Benzyloxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-(benzyloxy)-N-methylbenzamide Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is characterized by distinct signals corresponding to the N-methyl group, the benzylic methylene (B1212753) protons, and the protons on the two separate aromatic rings, as well as the amide proton.

The protons on the para-substituted benzamide (B126) ring typically appear as two distinct doublets, a result of ortho-coupling. The five protons of the benzyl (B1604629) group's phenyl ring produce a more complex multiplet. The benzylic methylene (-CH₂) protons adjacent to the ether oxygen appear as a sharp singlet, while the N-methyl protons present as a doublet due to coupling with the amide (N-H) proton. rsc.orguva.nl The amide proton itself usually appears as a broad signal, its chemical shift and multiplicity can be influenced by solvent and temperature. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.75Doublet (d)~ 8.52HAromatic H (H-2, H-6)
~ 7.45 - 7.30Multiplet (m)-5HAromatic H (Benzyloxy Phenyl)
~ 7.00Doublet (d)~ 8.52HAromatic H (H-3, H-5)
~ 6.30Broad Singlet / Quartet~ 4.81HAmide H (N-H)
~ 5.10Singlet (s)-2HBenzylic H (-O-CH₂-Ph)
~ 2.95Doublet (d)~ 4.83HMethyl H (N-CH₃)

Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions. rsc.orguva.nlchemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment (e.g., alkane, aromatic, carbonyl). For this compound, a total of 11 distinct signals are expected, corresponding to the carbonyl carbon, the N-methyl carbon, the benzylic methylene carbon, and the eight unique aromatic carbons (four for each ring).

The carbonyl carbon is characteristically found far downfield. oregonstate.edu The carbons of the benzamide ring are distinguished by the electronic effects of the amide and benzyloxy substituents, while the benzyloxy phenyl carbons show a typical pattern for a monosubstituted ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 167.5Carbonyl C (C=O)
~ 162.0Aromatic C (C-4)
~ 136.5Aromatic C (Benzyloxy Quaternary C)
~ 131.5Aromatic C (C-1)
~ 129.0Aromatic C (C-2, C-6)
~ 128.7Aromatic C (Benzyloxy Phenyl CH)
~ 128.2Aromatic C (Benzyloxy Phenyl CH)
~ 127.6Aromatic C (Benzyloxy Phenyl CH)
~ 114.5Aromatic C (C-3, C-5)
~ 70.0Benzylic C (-O-CH₂-Ph)
~ 26.8Methyl C (N-CH₃)

Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. uva.nloregonstate.educhemicalbook.comchemicalbook.com

2D NMR techniques are indispensable for assembling the molecular fragments identified by 1D NMR into a coherent structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the ortho-protons on the benzamide ring and among the protons on the benzyloxy phenyl ring. A key correlation would also be observed between the amide (N-H) proton and the N-methyl protons, confirming their connectivity. youtube.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal that has attached protons by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For instance, the singlet at ~5.10 ppm would correlate to the carbon at ~70.0 ppm, assigning both to the benzylic -CH₂- group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This connects the molecular "fragments." Key HMBC correlations for this molecule would include:

A correlation from the N-methyl protons (~2.95 ppm) to the carbonyl carbon (~167.5 ppm).

Correlations from the benzylic protons (~5.10 ppm) to the C-4 carbon of the benzamide ring (~162.0 ppm) and to the quaternary carbon of the benzyl group (~136.5 ppm), definitively linking the benzyloxy group to the benzamide core.

Correlations from the H-2/H-6 benzamide protons to the carbonyl carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help establish stereochemistry and conformation. A potential NOESY correlation might be seen between the benzylic (-CH₂) protons and the H-3/H-5 protons on the benzamide ring, providing information about the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization of this compound

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would prominently feature:

A sharp, strong absorption band for the amide carbonyl (C=O) stretch (Amide I band), typically around 1640-1680 cm⁻¹. nist.gov

An N-H stretching vibration in the region of 3300-3500 cm⁻¹.

An N-H bending vibration (Amide II band) near 1550 cm⁻¹. chemicalbook.com

C-O-C stretching vibrations from the benzyl ether linkage, usually found in the 1250-1000 cm⁻¹ region.

Multiple bands corresponding to aromatic C=C and C-H stretching and bending vibrations. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H StretchSecondary Amide
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH₃, CH₂)
1680 - 1640C=O Stretch (Amide I)Secondary Amide
~ 1600, ~1500C=C StretchAromatic Ring
~ 1550N-H Bend (Amide II)Secondary Amide
1260 - 1200C-O Stretch (Aryl Ether)Ar-O-CH₂
1100 - 1020C-O Stretch (Alkyl Ether)Ar-O-CH₂

Note: Values are typical ranges for the specified functional groups. nist.govnist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₅H₁₅NO₂) is 241 u.

Upon electron impact ionization, the molecular ion (M⁺˙) at m/z 241 would be observed. The fragmentation pattern is highly diagnostic. The most characteristic fragmentation for a benzyl ether is the cleavage of the benzylic C-O bond to produce a highly stable tropylium (B1234903) cation at m/z 91. Other significant fragments would arise from cleavage around the amide functionality.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Structure/Identity
241[M]⁺˙, Molecular Ion
134[M - C₇H₇O]⁺ (Loss of benzyloxy radical)
121[C₇H₅O₂]⁺ (4-hydroxybenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion, base peak)

Note: Fragmentation is predicted based on the stability of resulting carbocations and radicals.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₅NO₂. The calculated exact mass is 241.1103 Da. An experimental measurement matching this value would definitively distinguish it from other possible formulas having the same nominal mass (e.g., C₁₄H₁₃N₃O, exact mass 239.1059 Da). uva.nlvanderbilt.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]+, is first isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The fragmentation patterns observed in MS/MS are highly dependent on the instrument and the collision energy used. nih.gov A standardized approach is often necessary for reliable identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation within a molecule. The chromophores in this compound, namely the benzoyl and benzyl groups, are expected to exhibit characteristic absorption bands in the UV region.

The benzene (B151609) ring of the benzoyl group and the benzyl ether moiety will give rise to π → π* transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the aromatic rings. The benzyloxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the λmax of the benzoyl chromophore compared to unsubstituted benzamide. The conjugation between the carbonyl group and the benzene ring is a key feature influencing the electronic spectrum. While specific UV-Vis data for this compound is not available, related compounds like 4-nitrobenzaldehyde (B150856) and its derivatives show distinct absorption bands that can be used for qualitative and quantitative analysis. researchgate.net The UV-Vis spectrum is also a valuable tool for monitoring reactions and assessing the purity of the compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided results, data for closely related compounds offer significant insights. For instance, the crystal structure of 4-methoxy-N-methylbenzamide reveals a monoclinic crystal system with specific unit cell dimensions. researchgate.netnih.gov In this related structure, the dihedral angle between the amide group and the benzene ring is 10.6 (1)°. researchgate.netnih.gov Molecules are connected via N—H⋯O hydrogen bonds, forming chains. researchgate.netnih.gov Similarly, the crystal structure of 4-(benzyloxy)benzoic acid shows that the molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds. nih.gov The dihedral angle between the two aromatic rings in this molecule is 39.76 (9)°. nih.gov

For derivatives such as 4-[(4-methylbenzyl)oxy]benzohydrazide, the crystal structure analysis reveals details about the conformation and intermolecular hydrogen bonding. nih.gov These examples highlight the type of detailed structural information that can be obtained for this compound through X-ray crystallography, including the planarity of the amide group, the orientation of the benzyloxy substituent, and the nature of the crystal packing.

Table 1: Crystallographic Data for Related Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
4-Methoxy-N-methylbenzamide Monoclinic P2/c 8.7350(17) 9.2750(19) 10.719(2) 99.83(3) researchgate.netnih.gov
4-Hydroxy-N-methylbenzamide Monoclinic Cc 13.576(3) 16.964(3) 11.025(2) 120.11(3) researchgate.net
4-[(4-Methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide Monoclinic P21 8.9485(8) 5.0612(5) 20.949(2) 96.585(7) researchgate.net

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most appropriate.

A typical setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. google.comnih.gov A patent for the HPLC analysis of a related compound, 4-benzyloxy benzylidene-4-fluoroaniline, suggests using a phenyl bonded silica (B1680970) column with a mobile phase of an aqueous solution containing an amine substance or a buffer and an organic solvent, with UV detection between 250-350 nm. google.com The method can be optimized for the specific compound by adjusting the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities. researchgate.net Validation of the HPLC method according to ICH guidelines ensures its reliability for quantitative analysis, including linearity, precision, accuracy, and limits of detection and quantification. nih.govekb.eg

Table 2: Typical HPLC Parameters for Analysis of Related Aromatic Compounds

Parameter Value Ref.
Column Zorbax XDB C-18 nih.gov
Mobile Phase Gradient of 10mM 3,3-dimethylglutaric acid (pH 7.0) and acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, potentially after derivatization to increase its volatility and thermal stability. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uva.nl

The sample, either in its original form or as a derivative, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the parent compound and any impurities based on their mass spectra and retention times. While direct GC-MS of this compound might not be ideal due to its polarity and molecular weight, the analysis of more volatile precursors or degradation products could be feasible. uva.nl

Computational Chemistry and Theoretical Investigations of 4 Benzyloxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-(benzyloxy)-N-methylbenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In DFT, the energy of the system is expressed as a functional of the electron density. A hypothetical DFT study of this compound could involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Such calculations, often employing a basis set like B3LYP/6-311G+(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in a related sulfonamide-Schiff base derivative, DFT was used to identify these orbitals and analyze the molecule's reactive sites. nih.gov

Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps predict sites for non-covalent interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions.

A theoretical DFT study could also simulate the infrared (IR), UV-Vis, and NMR spectra of this compound. epstem.net By comparing these computed spectra with experimental data, the accuracy of the computational model can be validated. nih.gov

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules.

For a molecule the size of this compound, ab initio calculations could be employed to refine the geometric and electronic properties obtained from DFT. For example, they can provide benchmark values for the rotational barriers around the flexible bonds, such as the C-N amide bond and the ether linkage. These calculations are also valuable for studying excited states and predicting photochemical behavior. While no specific ab initio studies on this compound have been reported, the methodologies are well-established in computational chemistry. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule.

Conformational Analysis: This can be performed by systematically rotating the rotatable bonds of the molecule and calculating the potential energy at each step. This process generates a potential energy surface, from which the global and local energy minima, corresponding to the most stable conformations, can be identified.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, an MD simulation can trace the trajectory of the molecule in a simulated environment, such as in a solvent or a lipid bilayer. nih.gov For this compound, MD simulations could reveal how the molecule flexes and changes its conformation in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site. nih.gov Multiple MD simulations with different starting conditions can be used to thoroughly sample the conformational space of the molecule. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. pandawainstitute.com This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

In a typical docking study, a 3D model of the target protein is used as a receptor. The this compound molecule is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity for different poses.

While no specific docking studies for this compound were found, research on related structures provides valuable insights. For instance, docking studies on 4-(arylaminomethyl)benzamide derivatives, which share a similar benzamide (B126) core, have identified them as potential tyrosine kinase inhibitors. nih.govmdpi.com These studies revealed that the flexible linker allows the molecules to adopt a favorable geometry within the active site of kinases like EGFR and Abl. nih.govmdpi.com Similarly, derivatives of 6-(benzyloxy)-4-methylquinolin-2(1H)-one have been docked into the active site of phosphodiesterase 3 (PDE3), with the benzyloxy group playing a key role in the binding interactions. nih.gov

A hypothetical docking study of this compound into a protein kinase active site might show the benzamide group forming hydrogen bonds with key residues in the hinge region, while the benzyloxy group could occupy a hydrophobic pocket. The N-methyl group could also contribute to binding through van der Waals interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To build a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are then used to build the QSAR equation. nih.gov A study on 4-benzyloxy-2-trichloromethylquinazoline derivatives successfully used QSAR to create a predictive model for their antimalarial activity. pandawainstitute.com This model was validated internally and externally to ensure its robustness. pandawainstitute.com

A QSAR model for this compound derivatives could help identify which structural features are most important for a particular biological activity. For example, it might reveal that electron-withdrawing groups on the benzyloxy ring increase activity, while bulky substituents on the amide nitrogen decrease it.

Virtual Screening and Computational Drug Discovery Applications with this compound Scaffolds

The this compound core can be used as a scaffold in virtual screening campaigns to identify new hit compounds for a specific biological target. nih.govnih.gov Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a target protein. mdpi.com

There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses a known active compound, such as a derivative of this compound, as a template to search for other compounds with similar properties (e.g., 2D fingerprint similarity or 3D shape similarity).

Structure-based virtual screening: This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

The this compound scaffold could be used to generate a focused library of derivatives for virtual screening. This library could then be screened against various protein targets implicated in diseases to discover new potential therapeutic agents. For example, if a particular derivative of this scaffold is found to have modest activity against a certain enzyme, a virtual screening campaign could be launched to find more potent inhibitors from a large compound database. nih.gov This approach can significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. mdpi.com

Biological and Pharmacological Investigations of 4 Benzyloxy N Methylbenzamide Pre Clinical Focus

In Vitro Biological Activity Screening of 4-(benzyloxy)-N-methylbenzamide

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or culture dish), are fundamental to early-stage drug discovery. They allow for the screening of biological activity, including interactions with specific molecular targets.

Enzyme inhibition assays are performed to determine if a compound can selectively block the action of one or more enzymes. Such inhibition can be a key mechanism for therapeutic intervention in various diseases. A review of scientific literature did not yield specific studies where this compound was evaluated for its inhibitory activity against any specific enzymes.

Enzyme TargetAssay TypeResult (e.g., IC₅₀, Kᵢ)
Not ApplicableNot ApplicableNo data available

Receptor binding assays are used to measure the affinity of a compound for a particular biological receptor. This interaction can either initiate a biological response (agonist) or block an endogenous ligand from binding (antagonist). At present, there are no published receptor binding studies specifically investigating this compound.

Receptor TargetBinding Affinity (e.g., Kₑ, IC₅₀)Functional Activity (Agonist/Antagonist)
Not ApplicableNo data availableNo data available

Cell-based assays provide insights into a compound's effect within a biological context, assessing outcomes like cell viability, growth rates, and changes in cellular signaling. These assays are crucial for understanding a compound's potential therapeutic effects and its toxicity profile at a cellular level. Despite the importance of such assays, no specific data from proliferation, cytotoxicity, or signaling pathway studies for this compound has been reported in the available scientific literature.

Cell LineAssay TypeEndpoint MeasuredResult
Not ApplicableProliferationNot ApplicableNo data available
Not ApplicableCytotoxicityNot ApplicableNo data available
Not ApplicableSignaling PathwayNot ApplicableNo data available

Identification of Molecular Targets and Mechanisms of Action for this compound

The identification of a compound's molecular target and its mechanism of action is critical for understanding its pharmacological effects. This involves pinpointing the specific biomolecules it interacts with and the subsequent cascade of events that leads to a physiological response. Currently, the specific molecular target(s) and the precise mechanism of action for this compound have not been elucidated in published research.

In Vivo Pharmacological Studies in Animal Models with this compound (Excluding Human Data)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the ADME profile of a compound in animal models is a critical step in preclinical development. However, there is no available data from animal studies detailing the pharmacokinetic properties or metabolic fate of this compound.

Animal ModelKey Pharmacokinetic Parameters (T½, Cₘₐₓ, AUC)Major Metabolites Identified
Not ApplicableNo data availableNo data available

Efficacy Studies in Disease Models (Animal)

Preclinical evaluation in animal models is a critical step in determining the therapeutic potential of a new chemical entity. While specific efficacy studies for this compound are not extensively detailed in publicly available literature, the broader class of benzamide (B126) derivatives has been investigated in various disease models, particularly those related to pain and inflammation.

For instance, studies on related benzamide and sulfonamide structures have shown significant analgesic and anti-inflammatory effects in rodent models. researchgate.netnih.gov These investigations often utilize established models such as carrageenan-induced paw edema in rats to assess anti-inflammatory activity and tail-flick or hot-plate tests to measure analgesic responses. researchgate.netnih.gov For example, in a study involving 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, certain compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net Similarly, another study on a synthetic sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS), demonstrated significant antinociceptive effects in a mouse tail immersion test and reversed hyperalgesia and allodynia in a diabetic neuropathic pain model. nih.gov

The endocannabinoid system is another area where related compounds have been explored for pain modulation. The endocannabinoid transport inhibitor AM404 [N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide] has been shown to produce dose-dependent antinociceptive effects in rodent models of acute, neuropathic, and inflammatory pain. researchgate.net Given the structural similarities, it is plausible that this compound could be investigated in similar models to determine its efficacy.

Animal models are indispensable for the preclinical assessment of therapeutic agents, providing insights into a compound's in vivo effects before any potential human trials. nih.govmdpi.comnih.gov The choice of animal model is crucial and depends on the specific disease being studied. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For derivatives of this compound, SAR studies would systematically modify the core structure to understand how these changes affect biological activity, potency, and selectivity.

Elucidation of Key Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dovepress.com For benzamide derivatives, particularly those targeting receptors like TRPV1, the key pharmacophoric features often include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic/hydrophobic region. nih.govnih.gov

In the context of this compound and its analogues, the key pharmacophoric elements likely consist of:

The benzyloxy group: This large, hydrophobic group can engage in van der Waals or π-π stacking interactions within the receptor's binding pocket. The oxygen atom can also act as a hydrogen bond acceptor.

The amide linkage (-CONH-): This group is a classic hydrogen bond donor and acceptor, crucial for anchoring the molecule to the target protein.

The N-methyl group: The methyl group on the amide nitrogen can influence the molecule's conformation and metabolic stability.

The benzamide core: This aromatic ring system serves as a scaffold, properly orienting the other functional groups for optimal interaction with the biological target.

Studies on related TRPV1 antagonists have highlighted the importance of the 'A-region' (the benzyl (B1604629) group), the 'B-region' (the linker, such as an amide or urea), and the 'C-region' (the other aromatic ring). nih.govnih.gov Modifications in these regions significantly impact the compound's antagonist activity.

Optimization of Biological Activity

Optimization of biological activity involves systematically altering the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For derivatives of this compound, this would involve several strategies:

Modification of the Benzyloxy Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on the benzyl ring can alter the electronic properties and steric bulk, potentially leading to improved binding affinity. For instance, in a series of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, the introduction of halogens on the benzyl ring enhanced TRPV1 antagonism. nih.govresearchgate.net

Alterations to the Amide Linker: Replacing the amide bond with other functional groups like a urea, thiourea (B124793), or sulfonamide can change the hydrogen bonding pattern and rotational freedom, which can fine-tune the compound's activity.

Varying the N-Alkyl Group: Replacing the N-methyl group with other alkyl chains (e.g., ethyl, propyl) can impact both potency and metabolic stability.

A study on N-benzimidazole-derived carboxamides showed that the nature and position of hydroxyl groups on the benzamide ring, as well as the alkyl chain on the benzimidazole (B57391) nitrogen, significantly influenced their antibacterial and antiproliferative activities. nih.gov For example, the 3,4,5-trihydroxy-substituted derivative with an n-hexyl chain on the benzimidazole nitrogen showed the most pronounced antibacterial activity. nih.gov

Below is an interactive table summarizing potential modifications and their expected impact on biological activity based on studies of related compounds.

Structural ModificationRationale/Hypothesized ImpactExample from Related Series
Substitution on the benzyloxy ring (e.g., halogens)Alters electronic and steric properties to enhance binding affinity.2-halogen analogues of a thiourea series showed enhanced TRPV1 antagonism. nih.gov
Replacement of the amide linker (e.g., with urea)Modifies hydrogen bonding capacity and conformational flexibility.Novel 5,6-fused heteroaromatic ureas were evaluated as TRPV1 antagonists. researchgate.net
Substitution on the benzamide ring (e.g., hydroxyl groups)Influences antioxidant properties and can introduce new hydrogen bonding interactions.Hydroxy-substituted N-benzimidazole benzamides showed varied antiproliferative and antibacterial activity based on the number and position of hydroxyl groups. nih.gov
Variation of the N-alkyl groupAffects steric interactions and metabolic stability.An n-hexyl chain on the N atom of the benzimidazole core in a derivative resulted in pronounced antibacterial activity. nih.gov

Pre-clinical Toxicology and In Vitro Safety Assessment (Excluding Human Data)

Preclinical toxicology and safety assessments are paramount to identify potential liabilities of a drug candidate before it can be considered for clinical trials. These studies are conducted in vitro and in animal models to evaluate the compound's safety profile.

In vitro safety assessments for a compound like this compound would typically include:

Cytotoxicity assays: Using various cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound causes cell death.

hERG channel assay: To assess the risk of cardiac arrhythmia by measuring the compound's ability to block the hERG potassium channel.

Ames test: A bacterial reverse mutation assay to evaluate the mutagenic potential of the compound.

Pharmacophore modeling for ADME-Tox: Computational models can be used to predict potential adverse drug reactions, metabolism, and toxicity early in the drug discovery process. dovepress.com

The following table summarizes key preclinical safety and toxicology assays that would be relevant for evaluating this compound.

Assay TypePurposeTypical Model/System
CytotoxicityTo assess the concentration that is toxic to cells.In vitro cell lines (e.g., HepG2, HEK293)
hERG InhibitionTo evaluate the potential for drug-induced cardiac arrhythmias.In vitro patch-clamp on cells expressing the hERG channel
Ames Test (Mutagenicity)To determine if the compound can cause mutations in the DNA of bacteria.Salmonella typhimurium strains
Micronucleus TestTo assess for chromosomal damage.In vitro in cultured mammalian cells or in vivo in rodent bone marrow
Pharmacokinetic StudiesTo determine absorption, distribution, metabolism, and excretion (ADME) properties.In vivo in rodents (e.g., rats, mice)
Repeat-Dose ToxicityTo evaluate toxic effects after repeated administration over a period of time.In vivo in at least two species (one rodent, one non-rodent)

Advanced Research Applications and Future Directions for 4 Benzyloxy N Methylbenzamide

4-(benzyloxy)-N-methylbenzamide as a Chemical Probe in Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of benzamide (B126) derivatives has been recognized for its potential in developing these crucial research tools. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs within this compound make it an interesting candidate for such applications. nih.gov

The benzamide core is a common feature in many biologically active molecules, suggesting that this compound could be modified to interact with specific biological targets. For instance, the DPPH radical, a stable organic free radical, is often used to probe the antioxidant potential of compounds, a test for which derivatives of benzamides have been assessed. acs.org The development of chemical probes from this compound would likely involve the introduction of reporter groups, such as fluorescent tags or biotin, to enable the detection and visualization of its interactions within a biological context. These probes could be instrumental in identifying new protein targets and elucidating complex biological pathways. researchgate.net

Integration of this compound into Chemical Biology Toolkits

The integration of novel compounds into chemical biology toolkits is essential for advancing our understanding of biological processes and for the discovery of new therapeutic agents. These toolkits are collections of diverse small molecules with well-characterized biological activities. sciencedaily.com While this compound is not yet a standard component of such toolkits, its chemical structure offers a foundation for creating a library of related compounds with diverse functionalities.

The process of creating a chemical biology toolkit often involves the synthesis of a library of compounds around a central scaffold. nih.gov In the case of this compound, variations in the substituents on both the benzoyl and benzyl (B1604629) moieties could lead to a wide range of derivatives with potentially diverse biological activities. These derivatives could then be screened in high-throughput assays to identify molecules that modulate specific cellular functions, thereby becoming valuable additions to chemical biology toolkits for academic and industrial research. sciencedaily.com For example, toolkits of chiral azetidines have yielded promising compounds against various diseases. nih.gov

Design and Synthesis of Novel Scaffolds Based on this compound Structure

The chemical structure of this compound serves as a promising starting point for the design and synthesis of novel molecular scaffolds in drug discovery. The benzamide functional group is a key feature in numerous approved drugs, and its derivatives are actively being explored for a wide range of therapeutic applications. medchemexpress.com

Recent research has focused on the development of novel benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. nih.gov This work highlights the therapeutic potential of scaffolds based on the 4-(benzyloxy)benzamide (B74015) core. The synthesis of such novel scaffolds often involves the modification of the core structure to optimize its interaction with biological targets. For instance, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as antagonists of the human androgen receptor, demonstrating the versatility of the benzyloxy-phenyl moiety in designing targeted therapies. nih.gov The synthesis of these new scaffolds can be a multi-step process, often beginning with commercially available starting materials and involving various chemical transformations to build complexity and diversity. ontosight.ai

Starting MaterialSynthetic StepResulting ScaffoldPotential Application
4-Hydroxybenzoic acidBenzylation, Amidation4-(Benzyloxy)-N-substituted benzamidesNeuroprotection, Anticancer
4-(Benzyloxy)benzoic acidAmidation with various aminesLibrary of 4-(benzyloxy)benzamidesDrug Discovery Screening
Substituted Benzyl HalidesReaction with 4-hydroxy-N-methylbenzamideVariously substituted benzyloxy derivativesStructure-Activity Relationship Studies

Potential in Materials Science and Supramolecular Chemistry

The field of materials science is increasingly looking towards organic molecules for the creation of novel materials with unique properties. Benzamide derivatives, due to their ability to form strong and directional hydrogen bonds, are excellent building blocks for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions, can exhibit interesting properties such as liquid crystallinity and the ability to form gels.

The self-assembly of benzamide-containing molecules can lead to the formation of well-defined nanostructures, such as fibers and nanotubes. These materials have potential applications in areas such as drug delivery, tissue engineering, and electronics. The specific structure of this compound, with its aromatic rings and amide linkage, suggests that it could participate in π-π stacking and hydrogen bonding interactions, which are key drivers of supramolecular assembly. While specific research on the material properties of this compound is limited, the broader field of benzamide supramolecular chemistry provides a strong indication of its potential in this area.

Emerging Methodologies for Investigating this compound

The investigation of this compound and its derivatives benefits from a range of established and emerging analytical and synthetic methodologies. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for the structural characterization of newly synthesized analogs.

In terms of synthesis, modern catalytic methods are being developed to facilitate the functionalization of amides under milder conditions. For example, cobalt-based nanocatalysts have been shown to be effective for the N-alkylation of primary amides with alcohols, offering a more sustainable approach to the synthesis of secondary amides like this compound. rsc.org Furthermore, advanced purification techniques are often necessary. For some complex benzamide derivatives, purification by chromatography can be challenging due to instability, requiring the development of optimized reaction conditions to minimize impurity formation. orgsyn.org The monitoring of reactions involving such compounds can be achieved using techniques like Thin-Layer Chromatography (TLC). orgsyn.org

Challenges and Opportunities in this compound Research

The future of research on this compound is filled with both challenges and opportunities. A significant challenge is the current lack of specific biological targets and a detailed understanding of its mechanism of action. While the broader class of benzamides has shown promise, focused studies are needed to unlock the specific potential of this compound. The synthesis of derivatives can also present challenges, particularly in achieving high yields and purity, and may require the development of novel synthetic strategies. orgsyn.org

Despite these challenges, the opportunities are vast. The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for medicinal chemistry campaigns. There is a significant opportunity to generate and screen libraries of its derivatives against a wide range of biological targets, potentially leading to the discovery of new drug candidates for various diseases. nih.gov Furthermore, its potential in materials science remains largely unexplored, offering a fertile ground for new discoveries in supramolecular chemistry and nanotechnology. The continued development of new synthetic methods and analytical techniques will undoubtedly accelerate the exploration of this promising chemical entity.

Q & A

Q. What are the common synthetic routes for preparing 4-(benzyloxy)-N-methylbenzamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-(benzyloxy)benzoic acid with N-methylamine using carbodiimide coupling agents (e.g., DCC) and a catalyst (e.g., DMAP) in anhydrous DMF . Alternative routes employ O-benzyl hydroxylamine hydrochloride and acyl chlorides under basic conditions (e.g., Na₂CO₃) in dichloromethane . Critical parameters include:
  • Temperature control (0–5°C for exothermic steps) to prevent side reactions.
  • Stoichiometric ratios (1:1.2 acid/amine ratio) to minimize unreacted starting material.
  • Solvent purity (anhydrous DMF) to avoid hydrolysis of intermediates.
Reaction StepKey Reagents/ConditionsCritical Parameters
Amide CouplingDCC, DMAP, DMF, 0–5°CAnhydrous conditions, 12–24 hr stirring
Benzyloxy ProtectionBenzyl chloride, K₂CO₃, acetoneReflux for 6–8 hr, inert atmosphere

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm benzyloxy (δ 4.9–5.1 ppm for CH₂), amide (δ 2.8–3.1 ppm for N–CH₃), and aromatic protons .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~8–10 min) .
  • FTIR : Amide C=O stretch (~1650 cm⁻¹) and benzyloxy C–O–C (~1250 cm⁻¹) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 270.3 .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential mutagenicity (Ames test data suggests low risk but requires caution) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In amber vials at 2–8°C to prevent decomposition; avoid prolonged exposure to light/heat .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals to identify reactive sites:
  • HOMO-LUMO gaps : Predict susceptibility to nucleophilic attack at the benzyloxy group or amide carbonyl .
  • Anomeric effects : The sp³-hybridized nitrogen in the amide reduces resonance stabilization, increasing reactivity at the benzyloxy moiety .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line HPLC monitoring to track intermediate formation .
  • Continuous Flow Reactors : Enhance mixing and temperature control, reducing side products (e.g., over-alkylation) .
  • DoE Optimization : Vary parameters (temperature, stoichiometry) systematically to identify robust conditions .

Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents alter electron density, affecting binding to biological targets (e.g., enzymes):
  • Electron-withdrawing groups (e.g., -Cl at position 3): Increase metabolic stability by reducing oxidative degradation .
  • Electron-donating groups (e.g., -OCH₃ at position 4): Enhance hydrogen bonding with active sites (e.g., leukotriene A4 hydrolase) .
SubstituentPositionElectronic EffectBiological Impact
-Cl3WithdrawingImproved metabolic stability
-OCH₃4DonatingIncreased enzyme inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.